molecular formula C19H28N4O2 B10765719 ADB-PINACA isomer 4 CAS No. 2365471-05-0

ADB-PINACA isomer 4

Cat. No.: B10765719
CAS No.: 2365471-05-0
M. Wt: 344.5 g/mol
InChI Key: DHGROCCLLLHPHU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADB-PINACA isomer 4 involves the combination of a 1-amino-4-methyl-1-oxopentan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group . The synthetic route typically involves the following steps:

    Formation of the indazole core: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids.

    Attachment of the pentyl chain: This step involves alkylation reactions using pentyl halides.

    Formation of the carboxamide linkage: This is achieved through amide bond formation reactions using appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ADB-PINACA isomer 4 undergoes several types of chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, often resulting in the formation of alcohols or amines.

    Substitution: This involves the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .

Mechanism of Action

ADB-PINACA isomer 4 exerts its effects by acting as a potent agonist of the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its effects .

Properties

CAS No.

2365471-05-0

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-4-5-8-11-23-16-10-7-6-9-14(16)17(22-23)19(25)21-15(18(20)24)12-13(2)3/h6-7,9-10,13,15H,4-5,8,11-12H2,1-3H3,(H2,20,24)(H,21,25)/t15-/m0/s1

InChI Key

DHGROCCLLLHPHU-HNNXBMFYSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC(C)C)C(=O)N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC(C)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.